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Compound of Interest

Compound Name: Triacetylphloroglucinol

Cat. No.: B017671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Triacetylphloroglucinol
(CAS 2161-87-7), a promising phenolic compound with diverse biological activities. This

document consolidates key information on its chemical and physical properties, synthesis, and

multifaceted pharmacological effects, including its anticancer, anti-inflammatory, antispasmodic,

and analgesic properties. Detailed experimental protocols and mechanistic insights into its

action on critical signaling pathways are presented to support further research and drug

development efforts.

Chemical and Physical Properties
Triacetylphloroglucinol, also known as 2,4,6-Triacetylphloroglucinol, is a symmetrical

aromatic ketone. Its fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 2161-87-7 [1]

Molecular Formula C₁₂H₁₂O₆ [1]

Molecular Weight 252.22 g/mol [1]

Appearance White crystalline solid [2]

Melting Point 145-147 °C [2]

Boiling Point 501.4 °C at 760 mmHg [2]

Density 1.406 g/cm³ [2]

Flash Point 271.2 °C [2]

Refractive Index 1.607 [2]

LogP 1.41120 [2]

PSA (Polar Surface Area) 111.90 Å² [2]

Hydrogen Bond Donor Count 3 [3]

Hydrogen Bond Acceptor

Count
6 [3]

Rotatable Bond Count 3 [3]

Synthesis of Triacetylphloroglucinol
The primary method for synthesizing Triacetylphloroglucinol is through the Friedel-Crafts

acylation of phloroglucinol. Various catalysts and conditions have been reported to achieve this

transformation efficiently.

Experimental Protocol: One-Pot Friedel-Crafts Acylation
This protocol describes a one-pot synthesis using methanesulfonic acid as a catalyst under

solvent-free conditions, which is considered a green and efficient method.[4][5]

Materials:
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Phloroglucinol

Acetic anhydride

Methanesulfonic acid (CH₃SO₃H)

Ethyl acetate

n-Hexane

Silica gel for column chromatography

Procedure:

In a round-bottom flask, combine phloroglucinol and acetic anhydride.

Slowly add a catalytic amount of methanesulfonic acid to the mixture while stirring.

Heat the reaction mixture to 80 °C and maintain this temperature for approximately 45

minutes.[5]

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium

bicarbonate solution).

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel, using a gradient of n-

hexane and ethyl acetate as the eluent, to afford pure Triacetylphloroglucinol.[5]

Biological Activities and Experimental Protocols
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Triacetylphloroglucinol has demonstrated a wide range of biological activities, positioning it

as a molecule of significant interest for therapeutic applications.

Anticancer Activity
Triacetylphloroglucinol exhibits potent cytotoxic effects against various cancer cell lines while

showing minimal toxicity to normal cells.[2] Its anticancer activity is attributed to the induction of

cell cycle arrest and an increase in reactive oxygen species (ROS), leading to apoptosis.

Table of IC₅₀ Values for Anticancer Activity:

Cell Line Cancer Type IC₅₀ (nM) Reference

A549 Lung Carcinoma 57.51 ± 1.19 [2]

MDA-MB-231
Breast

Adenocarcinoma
81.48 ± 2.52 [2]

HCT-15
Colon

Adenocarcinoma
124.50 ± 2.83 [2]

HeLa
Cervical

Adenocarcinoma
136.13 ± 1.49 [2]

This protocol outlines the determination of the cytotoxic effects of Triacetylphloroglucinol on

cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay.

Materials:

Cancer cell lines (e.g., A549, MDA-MB-231, HCT-15, HeLa)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Triacetylphloroglucinol (dissolved in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS)

DMSO
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96-well plates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere

overnight.

Prepare serial dilutions of Triacetylphloroglucinol in the cell culture medium.

Replace the medium in the wells with the medium containing different concentrations of

Triacetylphloroglucinol. Include a vehicle control (medium with the solvent used to dissolve

the compound).

Incubate the plates for the desired time period (e.g., 48 hours).

After incubation, add MTT solution to each well and incubate for another 3-4 hours at 37 °C,

allowing the formation of formazan crystals.

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each concentration compared to the control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity
Triacetylphloroglucinol has been shown to possess anti-inflammatory properties by inhibiting

key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and

cyclooxygenase-2 (COX-2).

This protocol describes the general procedure for assessing the inhibitory activity of

Triacetylphloroglucinol against 5-LOX and COX-2 enzymes.

Materials:
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Purified 5-LOX and COX-2 enzymes

Arachidonic acid (substrate)

Triacetylphloroglucinol

Appropriate buffers and co-factors for each enzyme assay

A method for detecting the product of the enzymatic reaction (e.g., spectrophotometry,

fluorimetry, or HPLC)

Positive controls (known inhibitors of 5-LOX and COX-2)

Procedure:

Prepare a reaction mixture containing the respective enzyme (5-LOX or COX-2) in its

specific buffer.

Add different concentrations of Triacetylphloroglucinol to the reaction mixture and pre-

incubate for a defined period.

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

Allow the reaction to proceed for a specific time at an optimal temperature.

Stop the reaction and measure the amount of product formed.

Calculate the percentage of enzyme inhibition for each concentration of

Triacetylphlorocytoglucinol compared to a control without the inhibitor.

Determine the IC₅₀ value.

Antispasmodic Activity
Phloroglucinol and its derivatives are known for their antispasmodic effects, which involve the

direct relaxation of smooth muscle cells.

This in vitro protocol is a classic method to evaluate the antispasmodic activity of a compound

on smooth muscle contractions.
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Materials:

Guinea pig

Tyrode's solution

Spasmogens (e.g., acetylcholine, histamine)

Triacetylphloroglucinol

Organ bath with an isometric transducer and recording system

Procedure:

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing

oxygenated Tyrode's solution at 37 °C.

Allow the tissue to equilibrate under a resting tension.

Induce contractions of the ileum by adding a spasmogen (e.g., acetylcholine or histamine) to

the organ bath.

Once a stable contraction is achieved, add different concentrations of

Triacetylphloroglucinol to the bath and record the relaxation response.

Wash the tissue with fresh Tyrode's solution to return to the baseline.

Calculate the percentage of inhibition of the spasmogen-induced contraction for each

concentration of Triacetylphloroglucinol.

Analgesic Activity
The pain-relieving properties of Triacetylphloroglucinol can be evaluated using established in

vivo models of nociception.

These methods are used to assess the central analgesic effects of a compound in rodents.

Materials:
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Rats or mice

Tail-flick analgesiometer

Hot plate apparatus

Triacetylphloroglucinol

Positive control (e.g., morphine)

Vehicle control

Procedure (Tail-Flick Test):

Administer Triacetylphloroglucinol, the positive control, or the vehicle to different groups of

animals.

At specific time points after administration, place the distal part of the animal's tail on the

radiant heat source of the tail-flick apparatus.

Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set

to prevent tissue damage.

An increase in the tail-flick latency compared to the control group indicates an analgesic

effect.

Procedure (Hot Plate Test):

Administer Triacetylphloroglucinol, the positive control, or the vehicle to different groups of

animals.

At specific time points after administration, place the animal on the heated surface of the hot

plate apparatus (maintained at a constant temperature, e.g., 55 °C).

Record the time until the animal exhibits a nociceptive response, such as licking its paw or

jumping. A cut-off time is employed to prevent injury.

An increase in the reaction time compared to the control group suggests an analgesic effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b017671?utm_src=pdf-body
https://www.benchchem.com/product/b017671?utm_src=pdf-body
https://www.benchchem.com/product/b017671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Signaling Pathways
The biological activities of Triacetylphloroglucinol are mediated through its interaction with

key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and STAT3 pathways, which

are often dysregulated in cancer and inflammatory diseases.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth.

Triacetylphloroglucinol has been shown to inactivate this pathway, contributing to its

anticancer effects.[6] This inactivation is linked to the generation of reactive oxygen species

(ROS).

Inhibition Cascade

Triacetylphloroglucinol

↑ Reactive Oxygen
Species (ROS)

PI3K

Akt

mTOR

Cell Proliferation Cell Survival

 

STAT3 Inhibition

Triacetylphloroglucinol

STAT3 Activation
(Phosphorylation)

STAT3 Dimerization

Nuclear Translocation

Target Gene Transcription
(e.g., Bcl-2, Cyclin D1)

Tumor Progression &
Inflammation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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